![molecular formula C21H23NO4 B2876398 3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879043-93-3](/img/structure/B2876398.png)
3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
The study by Vikneshvaran & Velmathi (2017) explores the use of Schiff bases derived from L-Tryptophan, including compounds structurally related to the query compound, as corrosion inhibitors for stainless steel in acidic environments. Their research demonstrates the compounds' effectiveness in protecting stainless steel surfaces from corrosion, highlighting the potential of these molecules in industrial applications where corrosion resistance is crucial (Vikneshvaran & Velmathi, 2017).
Bioremediation and Environmental Applications
Research on the degradation of hydrophobic compounds like nonylphenol in water by Xu et al. (2016) highlights the potential of certain chemical-free technologies like sonophotolysis. While the specific compound was not directly studied, the research underscores the importance of exploring advanced degradation methods for environmental contaminants, which could potentially involve structurally similar compounds (Xu et al., 2016).
Synthesis and Characterization of Novel Compounds
The work of Wang et al. (2005) and Ludwig et al. (2006) on the synthesis of indolyl and indole derivatives illustrates the broader chemical interest in compounds similar to the query. These studies focus on developing new synthetic methodologies and understanding the biological activities of these compounds, suggesting their potential in drug development and as tools in chemical biology (Wang & Ikemoto, 2005); (Ludwig et al., 2006).
Applications in Nanoparticle Synthesis
Lee & Park (2011) demonstrated that hydroxyphenol compounds can serve as reducing agents for the synthesis of gold nanoparticles, indicating the utility of phenolic and indole derivatives in nanotechnology. Their findings point to the potential for creating diverse morphologies in nanoparticles, which could have implications for materials science, catalysis, and biomedical applications (Lee & Park, 2011).
Synthetic Methodologies and Chemical Research
Cao, Zhou, & Zhou (2018) discuss the development of synthetic methodologies for enantioselective synthesis of oxindoles, showcasing the interest in complex indole derivatives for creating biologically active compounds. This research is indicative of the ongoing efforts to harness the structural complexity of indole derivatives for pharmaceutical development (Cao, Zhou, & Zhou, 2018).
特性
IUPAC Name |
3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-15-7-5-8-17(13-15)26-12-6-11-22-19-10-4-3-9-18(19)21(25,20(22)24)14-16(2)23/h3-5,7-10,13,25H,6,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVCEPNUZZKNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


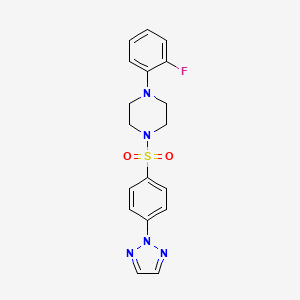


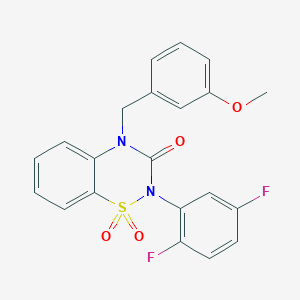

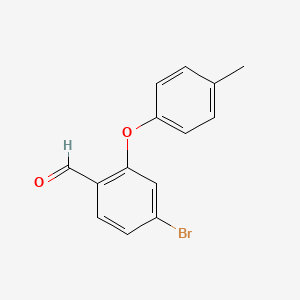
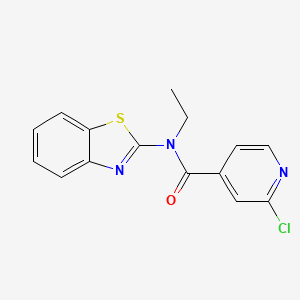
![2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2876332.png)

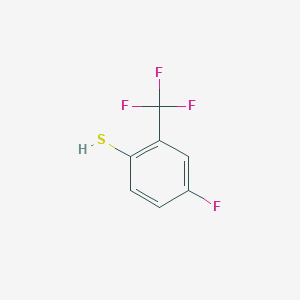
![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2876336.png)

